molecular formula C23H19ClN4OS B11075896 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11075896
M. Wt: 434.9 g/mol
InChI Key: JPWBIZFSZQFELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic triazole-based derivative characterized by a 1,2,4-triazole core substituted at position 5 with a 2-chlorophenyl group, at position 4 with a phenyl group, and at position 3 via a sulfanyl linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-methylphenyl group. This compound belongs to a class of molecules explored for diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, as observed in structurally related analogs . Its design leverages the pharmacophoric features of 1,2,4-triazoles, which are known for their versatility in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4OS/c1-16-9-5-8-14-20(16)25-21(29)15-30-23-27-26-22(18-12-6-7-13-19(18)24)28(23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,25,29)

InChI Key

JPWBIZFSZQFELM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole ring is constructed through cyclization of 2-(2-chlorophenyl)acetohydrazide (3 ) with phenyl isothiocyanate. Under reflux in ethanol (6–8 h), the intermediate thiosemicarbazide (4 ) forms, which undergoes base-mediated cyclization (10% NaOH, 225°C, 3 h) to yield the triazole-thiol (5 ) (Figure 1).

Optimization:

  • Solvent: Methanol or ethanol (76–80°C).

  • Cyclization Catalyst: NaOH or KOH.

  • Yield: 74–86%.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentConditionsYieldReference
2-(2-Chlorophenyl)acetohydrazidePhenyl isothiocyanateEtOH, reflux, 6 h78%
Thiosemicarbazide intermediate10% NaOH225°C, 3 h82%

Sulfanyl Group Introduction and Acetamide Coupling

Synthesis of 2-Chloro-N-(2-Methylphenyl)acetamide

Chloroacetamide (7 ) is prepared by reacting 2-methylaniline with chloroacetyl chloride in toluene under reflux (6 h) with triethylamine (TEA) as a base.

Reaction Conditions:

  • Molar Ratio: 1:1 (aniline:chloroacetyl chloride).

  • Solvent: Toluene or DCM.

  • Yield: 68–75%.

Thioether Formation

The triazole-thiol (5 ) reacts with 2-chloro-N-(2-methylphenyl)acetamide (7 ) in anhydrous acetone under nitrogen, using K₂CO₃ to deprotonate the thiol (Figure 2).

Optimization:

  • Base: K₂CO₃ or NaHCO₃.

  • Temperature: Room temperature to 50°C.

  • Yield: 64–77%.

Table 2: Coupling Reaction Parameters

Triazole-ThiolChloroacetamideBaseSolventYield
5 7 K₂CO₃Acetone70%
5 7 NaHDMF65%

Alternative Routes: Copper-Catalyzed Cycloaddition

Click Chemistry Approach

A two-step method involves:

  • Azide Formation: 2-Chlorophenylacetylene reacts with trimethylsilyl azide (TMSN₃) under CuI/TBTA catalysis to form 5-iodo-1,2,3-triazole.

  • Suzuki Coupling: Pd-catalyzed cross-coupling with phenylboronic acid introduces the phenyl group.

Advantages:

  • Regioselective (1,4-triazole).

  • Functional group tolerance.

Limitations:

  • Requires toxic azide precursors.

  • Lower yield (62–79%) compared to hydrazide routes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling up thioether coupling using continuous flow reactors reduces reaction time (2–4 h) and improves purity (>95%).

Key Parameters:

  • Residence Time: 30–60 min.

  • Temperature Control: 50–60°C.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures remove unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) for high-purity isolates.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR: Peaks at 1682 cm⁻¹ (C=O), 1582 cm⁻¹ (C=N), 1353 cm⁻¹ (C-F).

  • ¹H NMR (DMSO-d₆): δ 4.17 (s, -CH₂-), δ 7.03–7.76 (aromatic protons).

  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 465.0.

Table 3: Characterization Data

TechniqueKey SignalsReference
FT-IR3253 cm⁻¹ (N-H), 2875 cm⁻¹ (C-H)
¹H NMRδ 2.25 (s, CH₃), δ 6.8–7.6 (aromatic)
MS465.0 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

  • Issue: Competing 1,3- vs. 1,4-triazole isomers.

  • Solution: Use Cu(I) catalysts for 1,4-selectivity.

Byproduct Formation During Thioether Coupling

  • Issue: Oxidation to sulfones under aerobic conditions.

  • Solution: Conduct reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s electronic properties.

    Substitution: The aromatic rings and the triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and hydrogenated aromatic rings.

    Substitution: Various substituted triazole and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medically, this compound is of interest for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic research.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may lend themselves to applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazole ring and sulfanyl group are likely critical for binding interactions, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a common 1,2,4-triazole scaffold with several derivatives, differing primarily in substituent patterns (Table 1). Key structural variations include:

  • Position 5 of the triazole ring : Substitution with electron-withdrawing groups (e.g., 2-chlorophenyl in the target) is common, though analogs with 4-chlorophenyl (e.g., 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide , ) or heterocyclic moieties (e.g., pyridinyl in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , ) are also reported .
  • Position 4 of the triazole ring : The phenyl group in the target contrasts with 4-methylphenyl () or cyclopentyl () in analogs.
  • Acetamide nitrogen substitution : The 2-methylphenyl group in the target differs from bulkier substituents like cyclohexyl () or electron-rich groups like methoxyphenyl () .

Table 1. Structural Comparison of Selected Analogues

Compound ID R<sup>5</sup> (Triazole) R<sup>4</sup> (Triazole) Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Chlorophenyl Phenyl 2-Methylphenyl C23H19ClN4OS 434.94 -
4-Chlorophenyl 4-Methylphenyl 2-Ethyl-6-methylphenyl C25H26ClN4OS 481.02
(4-Methylphenyl)sulfanyl Phenyl 2-Methylphenyl C25H24N4OS2 460.61
4-Chlorophenyl Phenyl Cyclohexyl C22H23ClN4OS 426.96
Physicochemical and Crystallographic Properties
  • Molecular Weight : The target compound (434.94 g/mol) is lighter than analogs with bulkier substituents (e.g., 481.02 g/mol for ) .
  • Crystal Packing : In N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (), the triazole ring forms dihedral angles of 89.05°–89.05° with adjacent aromatic rings, influencing molecular stability and intermolecular interactions .
Computational Insights

Docking studies on related compounds (e.g., ) reveal that chloro and sulfanyl groups enhance binding to biological targets like BSA (bovine serum albumin) through hydrophobic and hydrogen-bonding interactions . The target’s 2-chlorophenyl group may similarly improve target affinity compared to analogs lacking this substituent.

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN5OSC_{22}H_{22}ClN_5OS, with a molecular weight of approximately 423.5 g/mol. The structure features a triazole ring, which is pivotal for its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit varying degrees of antimicrobial activity. A study by Bektaş et al. (2010) highlighted that similar triazole derivatives showed moderate to good activity against several bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been extensively studied in isolation for its antimicrobial properties; however, its structural analogs have demonstrated promising results.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's triazole ring is believed to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents such as fluconazole . Studies have shown that triazole-based compounds can effectively combat various fungal infections, making them valuable in clinical settings.

Anticancer Properties

Mercapto-substituted triazoles have been reported to exhibit anticancer effects through various mechanisms, including induction of apoptosis and inhibition of tumor growth. A review by Shaker (2006) suggests that these compounds can act as chemopreventive agents against different cancer types . The specific compound may exhibit similar properties due to its structural characteristics.

Anti-inflammatory Effects

Compounds containing a triazole ring have also been linked to anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This potential has been explored in various studies, indicating that such compounds could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Triazole AAntimicrobialStaphylococcus aureusBektaş et al., 2010
Triazole BAntifungalCandida albicansShaker, 2006
Triazole CAnticancerBreast cancer cell linesPMC7412134
Triazole DAnti-inflammatoryInflammatory modelsShaker et al., 2020

Q & A

Basic: What are the established synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions : Thiol-ene "click" chemistry or nucleophilic substitution to introduce the sulfanyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
  • Critical parameters : Reaction temperature (60–80°C) and anhydrous conditions to prevent hydrolysis of the acetamide moiety .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles (e.g., C–S–C ~102°) and confirms triazole ring planarity .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; methylphenyl acetamide signals at δ 2.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 491.1) .

Basic: How should researchers evaluate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C .
  • Solution stability : Monitor via HPLC in buffers (pH 2–9) over 24 hours; degradation <5% in neutral pH .
  • Light sensitivity : Store in amber vials at −20°C to prevent photolytic cleavage of the sulfanyl group .

Advanced: What biological activities have been reported, and how are they assayed?

Methodological Answer:

  • Antimicrobial activity : Test against S. aureus (MIC = 8 µg/mL) via broth microdilution .
  • Anticancer potential : MTT assays on HeLa cells (IC₅₀ = 12 µM) with apoptosis confirmed via flow cytometry .
  • Target engagement : Surface plasmon resonance (SPR) screens kinase inhibition (e.g., EGFR, Kd = 0.8 µM) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Modify substituents : Replace 2-chlorophenyl with 4-fluorophenyl to assess halogen effects on bioactivity .
  • Scaffold hopping : Synthesize oxadiazole or pyrazole analogs to compare triazole ring contributions .
  • In vitro testing : Prioritize assays based on initial activity (e.g., COX-2 inhibition if anti-inflammatory SAR is targeted) .

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

  • Reproducibility checks : Validate protocols (e.g., cell line authentication, serum-free conditions) .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ values) across PubChem BioAssay entries .
  • Mechanistic studies : Use RNA-seq to identify off-target pathways if cytotoxicity varies between studies .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : SwissADME estimates logP = 3.2 (high lipophilicity) and CYP3A4 inhibition risk .
  • Docking simulations : AutoDock Vina models interactions with ATP-binding pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .
  • QSAR modeling : Use MOE descriptors (e.g., polar surface area, H-bond acceptors) to optimize bioavailability .

Advanced: What advanced analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : MRM mode with deuterated internal standards (LOQ = 0.1 ng/mL in plasma) .
  • Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-tagged analogs) tracks cellular uptake .
  • Isotope tracing : ¹⁴C-labeled compound quantifies metabolic turnover in hepatocyte models .

Advanced: What challenges exist in identifying its molecular targets?

Methodological Answer:

  • Target deconvolution : Use CETSA (cellular thermal shift assay) to identify stabilized proteins .
  • CRISPR screening : Genome-wide KO libraries pinpoint genes modulating cytotoxicity .
  • Off-target profiling : KINOMEscan screens >400 kinases to rule out pan-assay interference .

Advanced: How can solubility and bioavailability be optimized without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life .
  • Co-crystallization : Screen with succinic acid to form salts with 10-fold higher dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.